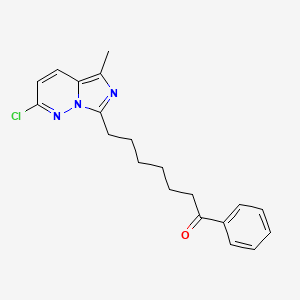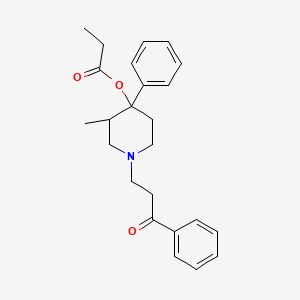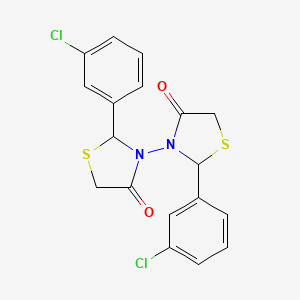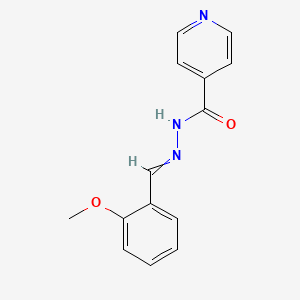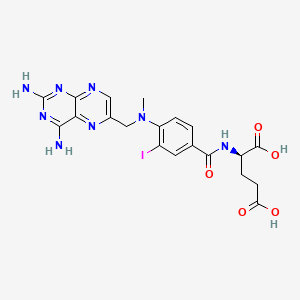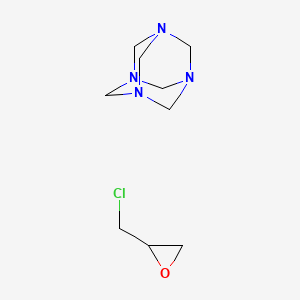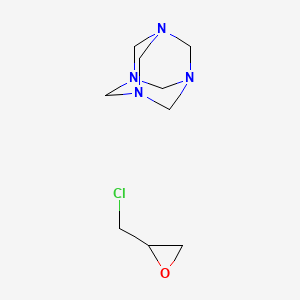
Einecs 243-770-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 243-770-5, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization processes. It is a white crystalline powder with the molecular formula
C8H12N4
and is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization reactions.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product. The general reaction is as follows:
CH3C(CN)(OH)CH3+N2H4→CH3C(CN)(N2H2)CH3+H2O
Industrial Production Methods: In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition to form free radicals. This decomposition can be induced by heat or light, making it a versatile initiator in various polymerization processes.
Common Reagents and Conditions:
Heat: Decomposition typically occurs at temperatures around 60-80°C.
Light: Ultraviolet light can also induce decomposition.
Major Products Formed: The primary products of the decomposition are nitrogen gas and free radicals, which then initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.
Wissenschaftliche Forschungsanwendungen
2,2’-Azobis(2-methylpropionitrile) is extensively used in scientific research due to its role as a radical initiator. Its applications include:
Polymer Chemistry: Used in the synthesis of various polymers and copolymers.
Biology: Employed in the study of radical-induced processes in biological systems.
Medicine: Investigated for its potential in drug delivery systems where controlled polymerization is required.
Industry: Utilized in the production of plastics, rubbers, and resins.
Wirkmechanismus
The mechanism by which 2,2’-Azobis(2-methylpropionitrile) exerts its effects involves the generation of free radicals. Upon decomposition, it forms two 2-cyanoprop-2-yl radicals and nitrogen gas. These radicals are highly reactive and initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains.
Vergleich Mit ähnlichen Verbindungen
Benzoyl Peroxide: Another radical initiator used in polymerization.
Potassium Persulfate: Commonly used in emulsion polymerization.
Uniqueness: 2,2’-Azobis(2-methylpropionitrile) is unique due to its relatively low decomposition temperature and the ability to generate radicals without the need for additional catalysts. This makes it particularly useful in processes where precise control over the initiation step is required.
By understanding the properties and applications of 2,2’-Azobis(2-methylpropionitrile), researchers and industry professionals can better utilize this compound in various scientific and industrial processes.
Eigenschaften
CAS-Nummer |
20368-76-7 |
|---|---|
Molekularformel |
C9H17ClN4O |
Molekulargewicht |
232.71 g/mol |
IUPAC-Name |
2-(chloromethyl)oxirane;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C6H12N4.C3H5ClO/c1-7-2-9-4-8(1)5-10(3-7)6-9;4-1-3-2-5-3/h1-6H2;3H,1-2H2 |
InChI-Schlüssel |
UCRVARONSIRYNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CCl.C1N2CN3CN1CN(C2)C3 |
Verwandte CAS-Nummern |
68083-64-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


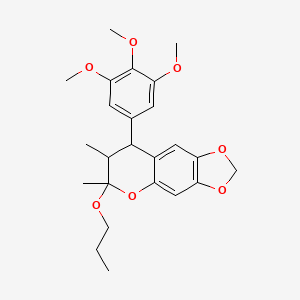
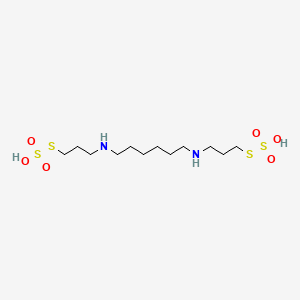
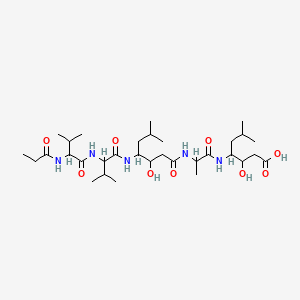

![N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine](/img/structure/B12791008.png)
